molecular formula C19H19N3O5S2 B3291584 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide CAS No. 873010-08-3

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide

Cat. No.: B3291584
CAS No.: 873010-08-3
M. Wt: 433.5 g/mol
InChI Key: GBVLBASOWWOZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide is a sulfonamide-thiazole hybrid compound characterized by a 1,3-thiazole core substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with a methyl group. The ethyl linker at the 5-position of the thiazole connects to a 3-nitrobenzenesulfonamide moiety.

The 4-methoxyphenyl group introduces electron-donating resonance effects, while the 3-nitro substituent on the benzene sulfonamide is a strong electron-withdrawing group. This combination likely influences the compound’s electronic profile, solubility, and intermolecular interactions, such as hydrogen bonding or π-π stacking.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-13-18(28-19(21-13)14-6-8-16(27-2)9-7-14)10-11-20-29(25,26)17-5-3-4-15(12-17)22(23)24/h3-9,12,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVLBASOWWOZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-methoxyphenyl acetic acid with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide moiety.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in bacterial cell death. The thiazole ring and methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for its target enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Sulfonamide-Thiazole Derivatives

Compound Name Thiazole Substituents Sulfonamide Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 2-(4-methoxyphenyl), 4-methyl 3-nitro C₁₉H₁₈N₃O₅S₂* 432.5 (estimated)
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide 2-(4-chlorophenyl), 4-methyl 4-methoxy C₁₉H₁₉ClN₂O₃S₂ 422.95
3,4-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide 2-(3-methylphenyl), 4-methyl 3,4-dimethyl C₂₁H₂₄N₂O₂S₂ 400.56
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide 2-(4-fluorophenyl), 4-methyl 4-methoxy-3-methyl C₂₀H₂₁FN₂O₃S₂ 420.52
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 2-(4-methoxyphenyl), 4-methyl 5,6,7,8-tetrahydronaphthalene C₂₃H₂₆N₂O₃S₂ 442.6

*Estimated based on structural similarity to compounds.

Key Observations:

Substituent Effects on Electronic Properties: The target compound’s 3-nitrobenzenesulfonamide group is distinct from the 4-methoxy, 3,4-dimethyl, or tetrahydronaphthalene substituents in analogues. Halogenated analogues (e.g., 4-chloro or 4-fluoro) introduce electronegative effects but lack the resonance modulation of methoxy or nitro groups.

Molecular Weight and Solubility :

  • The target compound’s estimated molecular weight (~432.5 g/mol) is comparable to analogues, but the nitro group may reduce solubility in aqueous media relative to methoxy-substituted derivatives.

Thiazole Core Modifications :

  • All compounds retain the 4-methyl-thiazole scaffold, but the 2-position substituent varies. The 4-methoxyphenyl group in the target compound may improve lipophilicity compared to halogens, influencing membrane permeability .

Detailed Research Findings

Spectroscopic and Electronic Analysis

  • IR Spectroscopy : The target compound’s nitro group would exhibit strong asymmetric and symmetric stretching vibrations near ~1520 cm⁻¹ and ~1350 cm⁻¹, absent in halogenated or alkylated analogues.
  • Electrostatic Potential Maps: Tools like Multiwfn could visualize the electron-deficient benzene sulfonamide due to the nitro group, contrasting with electron-rich regions in methoxy-substituted analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.